molecular formula C11H11BrF4OSi B12309848 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde

4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde

Cat. No.: B12309848
M. Wt: 343.19 g/mol
InChI Key: FOOQOKICSRTXOZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is a complex organic compound with a unique structure that includes bromine, fluorine, trifluoromethyl, and trimethylsilyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzaldehyde derivative, followed by the introduction of trifluoromethyl and trimethylsilyl groups under specific reaction conditions. The process may involve the use of reagents such as bromine, fluorine gas, trifluoromethyl iodide, and trimethylsilyl chloride, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

Compared to similar compounds, 4-Bromo-2-fluoro-5-(trifluoromethyl)-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both trifluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H11BrF4OSi

Molecular Weight

343.19 g/mol

IUPAC Name

4-bromo-2-fluoro-5-(trifluoromethyl)-3-trimethylsilylbenzaldehyde

InChI

InChI=1S/C11H11BrF4OSi/c1-18(2,3)10-8(12)7(11(14,15)16)4-6(5-17)9(10)13/h4-5H,1-3H3

InChI Key

FOOQOKICSRTXOZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC(=C1Br)C(F)(F)F)C=O)F

Origin of Product

United States

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